Elevated Melting Point vs. Unsubstituted and 5-Bromo Analogs
The 5-chloro substituent on the benzothiophene-3-methanol scaffold confers a substantially higher melting point compared to the unsubstituted parent and the 5-bromo analog, indicating altered solid-state packing and thermal stability. For (5-Chloro-1-benzothiophen-3-yl)methanol, the melting point is reported as 93–94°C and 86–87°C . In contrast, 1-benzothiophen-3-ylmethanol (unsubstituted) exhibits a melting point of 49–50°C , and (5-bromo-1-benzothiophen-3-yl)methanol melts at 79°C [1]. This represents a 44–45°C increase over the unsubstituted analog and a 14–15°C increase over the bromo analog.
| Evidence Dimension | Melting Point (Solid-State Thermal Property) |
|---|---|
| Target Compound Data | 93–94°C (AKSci) / 86–87°C (ChemSrc) |
| Comparator Or Baseline | 1-Benzothiophen-3-ylmethanol: 49–50°C; 5-Bromo-1-benzothiophen-3-ylmethanol: 79°C |
| Quantified Difference | +44 to +45°C vs. unsubstituted; +14 to +15°C vs. 5-bromo |
| Conditions | Solid state, atmospheric pressure (reported vendor specifications) |
Why This Matters
The higher melting point allows for crystallization and purification under more convenient ambient conditions and may indicate superior thermal stability during storage and handling, reducing the risk of decomposition.
- [1] ChemSrc. (5-bromo-1-benzothiophen-3-yl)methanol (CAS 852180-52-0). Melting Point: 79°C. View Source
